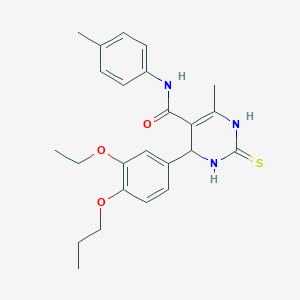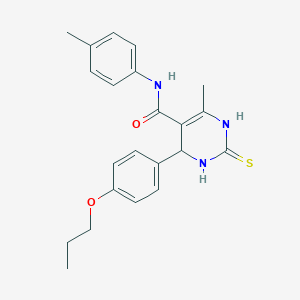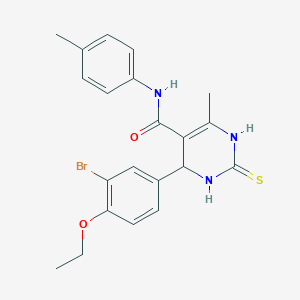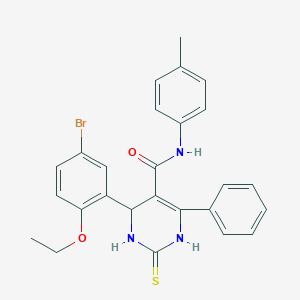
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTBT, is a synthetic antioxidant compound that has been extensively studied for its potential use in various fields including pharmaceuticals, food additives, and cosmetics.
Mécanisme D'action
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also inhibits lipid peroxidation and prevents the formation of reactive oxygen species. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further enhancing its antioxidant properties.
Biochemical and Physiological Effects:
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and has been shown to have low cytotoxicity. However, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has poor solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans.
Orientations Futures
There are several future directions for research on (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its potential therapeutic benefits in these diseases. Another area of interest is the use of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione as a food additive and cosmetic ingredient. Further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in these applications. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans, as well as its potential interactions with other drugs.
Méthodes De Synthèse
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid in the presence of a catalyst. Other methods include the reaction of 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid with 3,5-di-tert-butyl-4-hydroxybenzyl chloride in the presence of a base or the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiosemicarbazide followed by the reaction with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid.
Applications De Recherche Scientifique
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been investigated for its potential use as a food additive and a cosmetic ingredient due to its antioxidant properties.
Propriétés
Nom du produit |
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C22H31NO3S |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
(5E)-3-butan-2-yl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H31NO3S/c1-9-13(2)23-19(25)17(27-20(23)26)12-14-10-15(21(3,4)5)18(24)16(11-14)22(6,7)8/h10-13,24H,9H2,1-8H3/b17-12+ |
Clé InChI |
HOYATWODJTTXLP-SFQUDFHCSA-N |
SMILES isomérique |
CCC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/SC1=O |
SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
SMILES canonique |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306185.png)